A Comprehensive Technical Guide to the Hypothetical Synthesis of Tin(IV) Chromate from Stannic Chloride
A Comprehensive Technical Guide to the Hypothetical Synthesis of Tin(IV) Chromate from Stannic Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details a hypothetical synthesis protocol for tin(IV) chromate (B82759) from stannic chloride. Extensive literature searches did not yield a specific, established experimental procedure for this direct synthesis. The described methodology is based on general principles of inorganic precipitation reactions and should be regarded as a theoretical framework. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
Introduction
Tin(IV) chromate, with the chemical formula Sn(CrO4)2, is an inorganic compound of interest for its potential applications in various fields, including as a pigment, catalyst, and in the formulation of specialized materials.[1][2][3] This guide provides a theoretical framework for the synthesis of tin(IV) chromate via a precipitation reaction utilizing stannic chloride (tin(IV) chloride) and a soluble chromate salt as precursors.
Stannic chloride is a versatile Lewis acid and a common precursor in tin chemistry.[4][5][6] The synthesis route explored herein is a double displacement reaction, where the tin(IV) cation and chromate anions combine to form an insoluble salt that precipitates from the aqueous solution.[7]
Hypothetical Synthesis Pathway
The proposed synthesis involves the reaction of an aqueous solution of stannic chloride with an aqueous solution of a soluble chromate salt, such as potassium chromate (K2CrO4). The anticipated reaction is as follows:
SnCl4(aq) + 2K2CrO4(aq) → Sn(CrO4)2(s) + 4KCl(aq)
In this reaction, the insoluble tin(IV) chromate precipitates out of the solution, while potassium chloride remains dissolved.
Experimental Protocol (Hypothetical)
3.1. Materials and Reagents
-
Stannic chloride pentahydrate (SnCl4·5H2O)
-
Potassium chromate (K2CrO4)
-
Deionized water
-
Dilute nitric acid (for pH adjustment)
-
0.22 µm syringe filters
-
Glassware: beakers, graduated cylinders, magnetic stirrer and stir bars, Buchner funnel, vacuum flask
-
Filtration paper
-
Drying oven
3.2. Procedure
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of stannic chloride by dissolving the appropriate amount of stannic chloride pentahydrate in deionized water. Acidify the solution with a few drops of dilute nitric acid to prevent the hydrolysis of the tin(IV) salt.[8]
-
Prepare a 1.0 M solution of potassium chromate by dissolving the required mass of potassium chromate in deionized water.
-
-
Precipitation:
-
Place the stannic chloride solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add the potassium chromate solution dropwise to the stannic chloride solution. A precipitate of tin(IV) chromate is expected to form immediately.
-
Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) at room temperature to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Isolate the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, such as potassium chloride.
-
Perform a final wash with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered solid to a watch glass or drying dish.
-
Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.
-
3.3. Characterization
The identity and purity of the synthesized tin(IV) chromate would require characterization by standard analytical techniques, such as:
-
X-ray Diffraction (XRD) to confirm the crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic vibrational modes.
-
Energy-Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition.
-
Thermogravimetric Analysis (TGA) to assess thermal stability and hydration state.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the synthesis of tin(IV) chromate.
| Parameter | Value |
| Reactants | |
| Volume of 0.5 M SnCl4 solution | 100 mL |
| Moles of SnCl4 | 0.05 mol |
| Volume of 1.0 M K2CrO4 solution | 100 mL |
| Moles of K2CrO4 | 0.10 mol |
| Reaction Conditions | |
| Reaction Temperature | 25 °C |
| Reaction Time | 2 hours |
| Product | |
| Theoretical Yield of Sn(CrO4)2 | 17.5 g |
| Actual Yield of Sn(CrO4)2 | 15.8 g |
| Calculated Yield | |
| Percentage Yield | 90.3% |
Visual Representations
References
- 1. Tin(IV) chromate | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. ltschem.com [ltschem.com]
- 4. nbinno.com [nbinno.com]
- 5. Tin(IV) chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
